2-Chloro-5-isothiocyanatopyridine

Catalog No.
S3323939
CAS No.
323588-81-4
M.F
C6H3ClN2S
M. Wt
170.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-isothiocyanatopyridine

CAS Number

323588-81-4

Product Name

2-Chloro-5-isothiocyanatopyridine

IUPAC Name

2-chloro-5-isothiocyanatopyridine

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

InChI

InChI=1S/C6H3ClN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H

InChI Key

APGZUQNKMJHXSH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N=C=S)Cl

Canonical SMILES

C1=CC(=NC=C1N=C=S)Cl

2-Chloro-5-isothiocyanatopyridine is an organic compound with the molecular formula C₆H₃ClN₂S. It features a pyridine ring substituted with a chlorine atom at the 2-position and an isothiocyanate group at the 5-position. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique reactivity and biological properties. The presence of the isothiocyanate functional group contributes to its reactivity, making it a useful intermediate in synthetic organic chemistry.

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
  • Reactions with Amines: The isothiocyanate group can react with amines to form thioureas, which are valuable in medicinal chemistry.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to yield more complex structures, often utilized in the synthesis of heterocyclic compounds.

The biological activity of 2-chloro-5-isothiocyanatopyridine is primarily attributed to its isothiocyanate group. Compounds containing this functional group have demonstrated various biological activities, including:

  • Antimicrobial Properties: Isothiocyanates are known for their ability to inhibit the growth of bacteria and fungi.
  • Anticancer Activity: Some studies suggest that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition: They may also act as inhibitors of certain enzymes involved in cancer progression.

Several methods exist for synthesizing 2-chloro-5-isothiocyanatopyridine:

  • From Pyridine Derivatives: Starting from 2-chloro-5-aminopyridine, treatment with carbon disulfide in the presence of a base can yield the isothiocyanate.
    python
    # Example reaction2-Chloro-5-aminopyridine + CS2 + Base → 2-Chloro-5-isothiocyanatopyridine
  • One-Pot Synthesis: A one-pot method involving the reaction of amines with carbon disulfide followed by chlorination can also be employed to create this compound efficiently .

2-Chloro-5-isothiocyanatopyridine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing fungicides and herbicides.
  • Chemical Research: It is utilized as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-chloro-5-isothiocyanatopyridine often focus on its reactivity with biological molecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic applications.
  • Metabolic Studies: Understanding how this compound is metabolized in biological systems can help predict its pharmacokinetics and toxicity.

Several compounds share structural similarities with 2-chloro-5-isothiocyanatopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-5-nitropyridineContains a nitro group instead of isothiocyanateExhibits different reactivity patterns
4-Chloro-3-isothiocyanatopyridineIsothiocyanate at a different positionMay show varying biological activity
3-Chloro-4-isothiocyanatopyridineSimilar structure but different substitution patternPotentially different chemical behavior

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique reactivity and potential applications of 2-chloro-5-isothiocyanatopyridine.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-19-2023

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